molecular formula C8H7ClO2S B1336388 1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one CAS No. 556110-53-3

1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one

Cat. No. B1336388
CAS RN: 556110-53-3
M. Wt: 202.66 g/mol
InChI Key: ZXOHJCAZMWPEQT-UHFFFAOYSA-N
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Description

The compound "1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one" is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper discusses 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, which shares the acetyl and chlorophenyl groups, although it is a pyrazoline derivative . The second and third papers describe the synthesis and characterization of a dichloroacetate compound with an imidazolidinyl moiety and a methoxyphenyl group . These compounds, while not identical, provide insight into the synthesis and properties of chloroacetate and acetyl-containing compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include the formation of specific moieties and the use of various reagents. For example, the synthesis of the pyrazoline derivative mentioned in the first paper is not detailed, but it is likely to involve a cyclization reaction given the nature of pyrazoline compounds . The second and third papers describe a one-pot reaction involving N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride to form the dichloroacetate compound . This suggests that the synthesis of "1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one" could also involve a one-pot reaction strategy, possibly starting with a thiophene derivative and an appropriate chloroacetate or acetyl chloride.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one" has been confirmed using various spectroscopic techniques. In the first paper, IR and X-ray single crystal diffraction were used alongside DFT calculations to confirm the structure of the pyrazoline compound . The second and third papers also utilized 1H NMR, MS, FTIR techniques, and X-ray crystallography to confirm the structure of the synthesized dichloroacetate compound . These techniques would likely be applicable in analyzing the molecular structure of "1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one" to ensure the correct synthesis and to understand its conformation and electronic properties.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions for "1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one," but they do provide insights into the reactivity of similar compounds. The presence of acetyl and chloro groups in these compounds suggests potential reactivity in nucleophilic substitution reactions or further acylation reactions . The chemical behavior of the thiophene ring in the target compound could also be inferred from these studies, as thiophene is known to undergo electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one" have been explored through computational and experimental methods. The first paper provides thermodynamic properties at different temperatures, which could be relevant to understanding the stability and reactivity of the target compound . Although the exact physical properties of "1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one" are not provided, it can be anticipated that its melting point, boiling point, and solubility would be influenced by the presence of the acetyl and chloro groups, as well as the thiophene ring.

Scientific Research Applications

Electrophilic Reactivity and Pyrolysis

  • Researchers have investigated the electrophilic aromatic reactivities through the pyrolysis of esters, including derivatives related to 1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one. This has provided insights into the reactivity of N-containing heterocycles, crucial for understanding the chemical behavior of such compounds in various conditions (August, Davis, & Taylor, 1986).

Polymerization and Electrochemical Properties

  • The synthesis and characterization of conducting copolymers involving molecules similar to 1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one have been explored. These studies are essential for developing new materials with potential applications in electronics, such as electrochromic devices (Ertas, Çırpan, & Toppare, 2004).

Biological Evaluation for Anti-inflammatory Properties

  • Some derivatives of 1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one have been synthesized and evaluated for their potential anti-inflammatory activity. This research is crucial for pharmaceutical applications and the development of new therapeutic agents (Rehman, Saini, & Kumar, 2022).

Structural and Spectral Studies

  • Structural and spectral studies have been conducted on thiosemicarbazones derived from compounds like 2-acetylthiophene, providing valuable information about the molecular structure and behavior of these compounds (Lima, Neto, Beraldo, Siebald, & Duncalf, 2002).

Role in Apoptosis Induction and Potential Anticancer Agents

  • The study of compounds structurally related to 1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one has revealed their potential as apoptosis inducers, making them promising candidates as anticancer agents. Understanding their interaction with cellular mechanisms is vital for developing new cancer treatments (Zhang et al., 2005).

properties

IUPAC Name

1-(4-acetylthiophen-2-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-5(10)6-2-8(12-4-6)7(11)3-9/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOHJCAZMWPEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424886
Record name 1-(4-acetylthiophen-2-yl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one

CAS RN

556110-53-3
Record name 1-(4-Acetyl-2-thienyl)-2-chloroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556110-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-acetylthiophen-2-yl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

General procedure described for compounds 1 and 2 starting from 3-acetylthiophene and chloroacetyl chloride. Purified by column chromatography column (hexane:ethyl acetate 2:1), yield 41% m.p.: 118-119° C., 1H-NMR (CDCl3): δ8.3 (s, 1H, Ar), 8.1 (s, 1H, Ar), 4.60 (s, 2H, CH2), 2.56 (s, 3H, CH3); 13C-NMR (CDCl3): δ191.6 (CO), 184.5 (CO), 143.3 (C—CO), 141.7 (C—CO), 139.7 (CH), 132.0 (CH), 45.4 (CH2), 27.4 (CH3); M/z (EI): 204, 202 (M+, 6, 17%), 153 (M-CH2Cl, 100%); HPLC: Delta Pak Column C18, 5 μm, 300 A, (150×3.9 mm), Purity 94%, r.t.=2.70 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50.
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